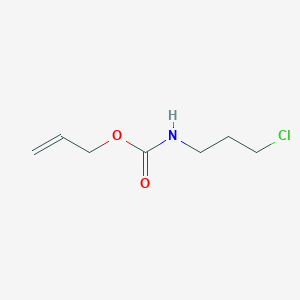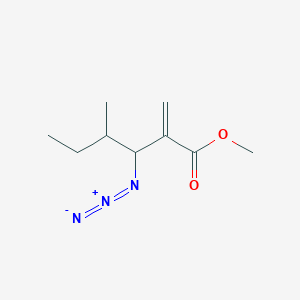![molecular formula C14H20BrN3O B12607976 Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-14-7](/img/structure/B12607976.png)
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group and a piperazinyl methyl group attached to an acetamide backbone. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenylacetic acid with 4-methylpiperazine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of 3-bromophenol derivatives.
Reduction: Formation of phenylacetamide derivatives.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazinyl methyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-bromophenyl)-: Similar structure but lacks the piperazinyl methyl group.
Acetamide, N-(4-bromophenyl)-: Similar structure with the bromine atom at a different position on the phenyl ring.
N-(3-Bromophenyl)-2-(2,4,6-trichlorophenoxy)acetamide: Contains additional chlorophenoxy group, leading to different chemical properties.
Uniqueness
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is unique due to the presence of both bromophenyl and piperazinyl methyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
649740-14-7 |
|---|---|
Molecular Formula |
C14H20BrN3O |
Molecular Weight |
326.23 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C14H20BrN3O/c1-11(19)16-14(12-4-3-5-13(15)10-12)18-8-6-17(2)7-9-18/h3-5,10,14H,6-9H2,1-2H3,(H,16,19) |
InChI Key |
DVDQJKYXOJHIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Br)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)

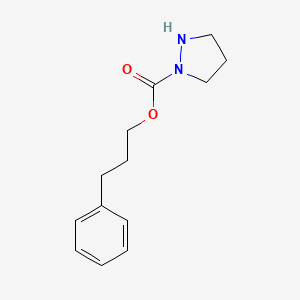
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)
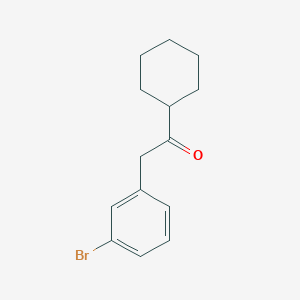
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
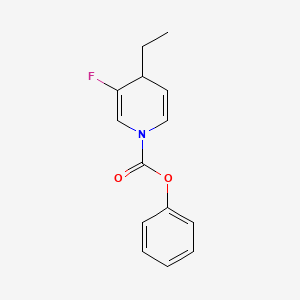
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)

